Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate
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Overview
Description
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate is an organic compound with a complex structure that includes a fluorophenyl group, a pyrimidinyl group, and a phenoxybutanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluorobenzaldehyde with 2-aminopyrimidine to form 4-(4-fluorophenyl)-2-pyrimidinylamine. This intermediate is then reacted with 4-bromobutanoic acid methyl ester in the presence of a base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and pyrimidinyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(4-fluorophenyl)butanoate: Similar structure but lacks the pyrimidinyl group.
Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Contains a formyl and methoxy group instead of the fluorophenyl and pyrimidinyl groups
Uniqueness
Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate is unique due to the presence of both the fluorophenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. These groups enhance its binding affinity to specific molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
methyl 4-[4-[4-(4-fluorophenyl)pyrimidin-2-yl]phenoxy]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3/c1-26-20(25)3-2-14-27-18-10-6-16(7-11-18)21-23-13-12-19(24-21)15-4-8-17(22)9-5-15/h4-13H,2-3,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLQNHPUNXNNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCOC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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